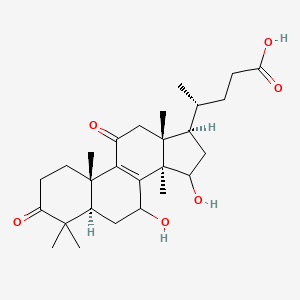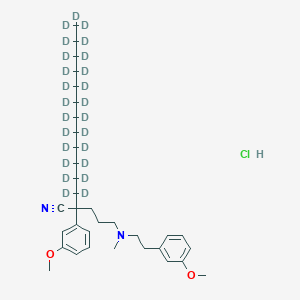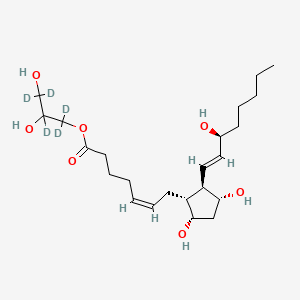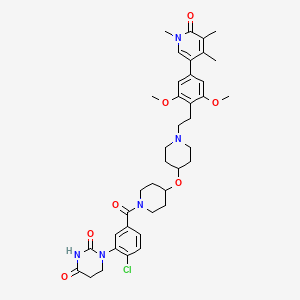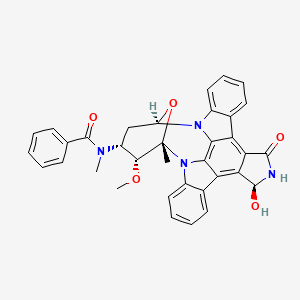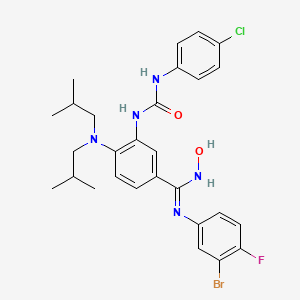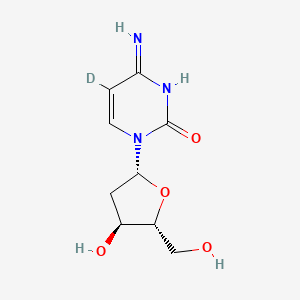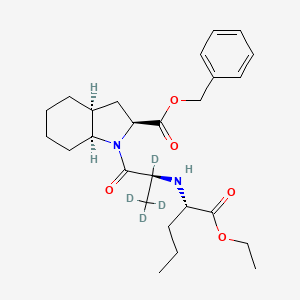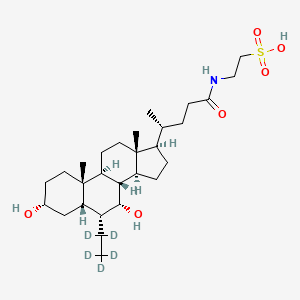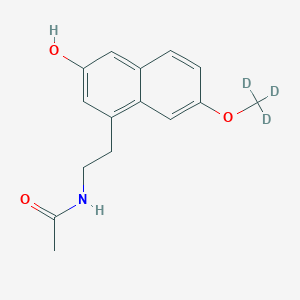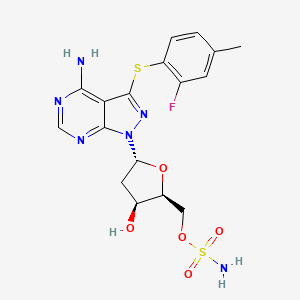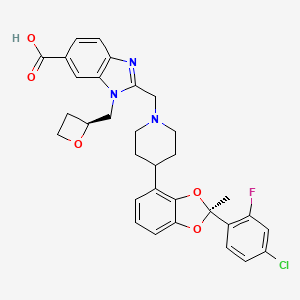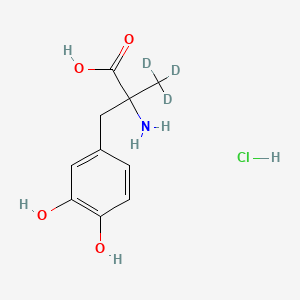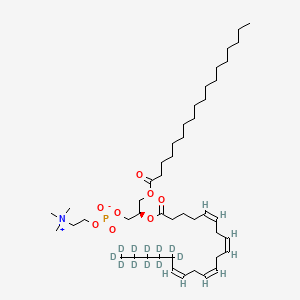
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is a synthetic phospholipid derivative. It is a labeled compound used primarily in scientific research to study lipid metabolism and signaling pathways. The compound contains deuterium atoms, which makes it useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is synthesized through a multi-step process involving the esterification of glycerol with stearic acid and arachidonic acid. The deuterium labeling is introduced during the synthesis of the fatty acid chains. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the arachidonic acid chain to single bonds.
Substitution: The phosphocholine head group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acid derivatives.
Substitution: Phosphocholine derivatives with different head groups.
Scientific Research Applications
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is widely used in scientific research, including:
Chemistry: Studying lipid oxidation and reduction mechanisms.
Biology: Investigating lipid metabolism and signaling pathways in cells.
Medicine: Exploring the role of phospholipids in diseases such as atherosclerosis and cancer.
Industry: Developing lipid-based drug delivery systems and functional foods.
Mechanism of Action
The compound exerts its effects by integrating into cell membranes and participating in lipid signaling pathways. It can activate protein kinase C and other signaling proteins, leading to changes in cell behavior. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Comparison with Similar Compounds
1-Stearoyl-2-arachidonoyl-sn-glycerol: A diacylglycerol derivative with similar fatty acid composition.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with a different head group.
Uniqueness: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11 is unique due to its deuterium labeling, which enhances its utility in analytical techniques. This labeling allows for more accurate studies of lipid metabolism and signaling compared to non-labeled analogs.
Properties
Molecular Formula |
C46H84NO8P |
|---|---|
Molecular Weight |
821.2 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i1D3,6D2,8D2,10D2,12D2 |
InChI Key |
PSVRFUPOQYJOOZ-NIGIQULMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



